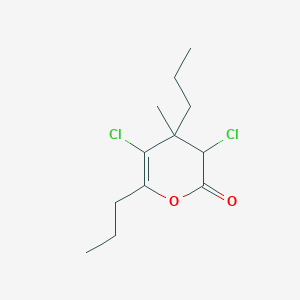![molecular formula C24H33NO6P- B14528288 Benzyl [3-[benzyl(methyl)amino]-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl] phosphate CAS No. 62438-42-0](/img/structure/B14528288.png)
Benzyl [3-[benzyl(methyl)amino]-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [3-[benzyl(methyl)amino]-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl] phosphate is a complex organic compound characterized by its unique structure, which includes a benzyl group, a methylamino group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [3-[benzyl(methyl)amino]-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl] phosphate typically involves multiple steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methylamino Group: The methylamino group can be added via a nucleophilic substitution reaction, where a primary amine reacts with a methyl halide.
Formation of the Dioxolane Ring: The dioxolane ring is typically formed through an acetalization reaction, where a diol reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the phosphate group, converting it to a phosphite or phosphonate.
Substitution: The benzyl and methylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can lead to benzaldehyde or benzoic acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may have potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: Its unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl [3-[benzyl(methyl)amino]-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl] phosphate involves its interaction with specific molecular targets. The benzyl and methylamino groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl [3-[benzyl(methyl)amino]-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl] sulfate: Similar structure but with a sulfate group instead of a phosphate group.
Benzyl [3-[benzyl(methyl)amino]-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl] nitrate: Similar structure but with a nitrate group instead of a phosphate group.
Benzyl [3-[benzyl(methyl)amino]-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl] carbonate: Similar structure but with a carbonate group instead of a phosphate group.
Uniqueness
The uniqueness of Benzyl [3-[benzyl(methyl)amino]-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl] phosphate lies in its phosphate group, which can participate in a variety of biochemical reactions and interactions. This makes it particularly valuable for applications in biochemistry and medicine, where phosphate groups play a crucial role in cellular processes.
Properties
CAS No. |
62438-42-0 |
|---|---|
Molecular Formula |
C24H33NO6P- |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
benzyl [3-[benzyl(methyl)amino]-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl] phosphate |
InChI |
InChI=1S/C24H34NO6P/c1-24(2)28-19-23(31-24)16-22(25(3)17-20-10-6-4-7-11-20)14-15-29-32(26,27)30-18-21-12-8-5-9-13-21/h4-13,22-23H,14-19H2,1-3H3,(H,26,27)/p-1 |
InChI Key |
OGOKDZCUVXPRKD-UHFFFAOYSA-M |
Canonical SMILES |
CC1(OCC(O1)CC(CCOP(=O)([O-])OCC2=CC=CC=C2)N(C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14528238.png)




![Diethyl {2-[dibutyl(chloro)stannyl]ethyl}phosphonate](/img/structure/B14528261.png)




